molecular formula C5H5ClO3 B1315239 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride CAS No. 61564-99-6

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

Cat. No.: B1315239
CAS No.: 61564-99-6
M. Wt: 148.54 g/mol
InChI Key: UORKABFBRTYEIT-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is an organic compound with the molecular formula C5H5ClO3 and a molecular weight of 148.54 g/mol . This compound is characterized by a dioxine ring structure with a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride typically involves the reaction of 1,4-dioxine derivatives with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar compounds to 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride include:

    1,4-Dioxane: A related compound with a similar dioxine ring structure but without the carbonyl chloride group.

    1,4-Dioxin: Another related compound with a dioxine ring structure but different functional groups.

    2,3-Dihydrobenzo[b][1,4]dioxine: A compound with a similar ring structure but different substituents.

This compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKABFBRTYEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487194
Record name 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61564-99-6
Record name 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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